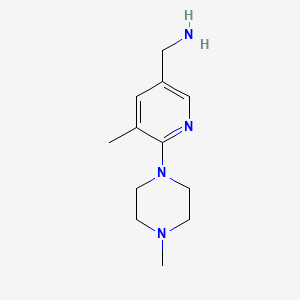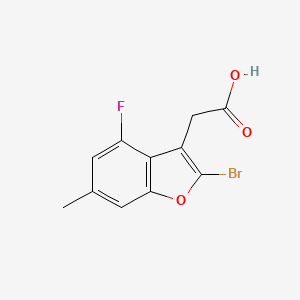
2-Methoxy-4-(3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-4-(3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl)phenol is a complex organic compound characterized by the presence of methoxy, thiophene, and triazole groups attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-(3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl)phenol typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, which is then coupled with a thiophene derivative. The final step involves the introduction of the methoxy and phenol groups under controlled conditions. Specific reagents and catalysts are used to facilitate each step, ensuring high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve consistent quality and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-(3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group may yield quinones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2-Methoxy-4-(3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl)phenol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-(3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl)phenol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The phenol group may participate in hydrogen bonding, enhancing the compound’s binding affinity. These interactions can trigger various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-4-(3-(thiophen-2-yl)pentan-3-yl)phenol
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Uniqueness
Compared to similar compounds, 2-Methoxy-4-(3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl)phenol stands out due to its unique combination of functional groups. The presence of the triazole ring, in particular, imparts distinct chemical properties and biological activities, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H11N3O2S |
|---|---|
Molecular Weight |
273.31 g/mol |
IUPAC Name |
2-methoxy-4-(5-thiophen-2-yl-1H-1,2,4-triazol-3-yl)phenol |
InChI |
InChI=1S/C13H11N3O2S/c1-18-10-7-8(4-5-9(10)17)12-14-13(16-15-12)11-3-2-6-19-11/h2-7,17H,1H3,(H,14,15,16) |
InChI Key |
RKLAEOYMBJLWMB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=NNC(=N2)C3=CC=CS3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-Ethoxyoctahydropyrrolo[1,2-a]pyrazine](/img/structure/B11794494.png)





![6-Chloro-3-(4-ethylphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11794545.png)





